molecular formula C13H12O3 B1299107 Ethyl 3-Hydroxy-2-naphthoate CAS No. 7163-25-9

Ethyl 3-Hydroxy-2-naphthoate

Cat. No.: B1299107
CAS No.: 7163-25-9
M. Wt: 216.23 g/mol
InChI Key: CVEOWBRXZJEZRQ-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-2-naphthoate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a hydroxyl group attached to the naphthalene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 3-Hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as naphthoate synthase, which is involved in the biosynthesis of menaquinone (vitamin K2) in prokaryotes . The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, facilitating its binding and subsequent biochemical reactions. Additionally, this compound may interact with other proteins and biomolecules through hydrophobic interactions due to its aromatic structure.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the aromatic structure of this compound allows it to participate in π-π interactions with aromatic residues in proteins, further stabilizing its binding. These interactions can result in changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of menaquinone (vitamin K2) in prokaryotes . The compound interacts with enzymes such as naphthoate synthase, which catalyzes the conversion of precursor molecules into 1,4-dihydroxy-2-naphthoate, a key intermediate in the menaquinone biosynthesis pathway. This interaction can influence metabolic flux and the levels of metabolites involved in the pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell. This compound may accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it interacts with biomolecules within these subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Hydroxy-2-naphthoate can be synthesized through the esterification of 3-hydroxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-2-naphthoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-naphthylmethanol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Ethyl 3-oxo-2-naphthoate

    Reduction: Ethyl 3-hydroxy-2-naphthylmethanol

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Ethyl 3-Hydroxy-2-naphthoate is utilized in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl 3-Hydroxy-2-naphthoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEOWBRXZJEZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353164
Record name Ethyl 3-Hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7163-25-9
Record name Ethyl 3-Hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Ethyl 3-Hydroxy-2-naphthoate and how does it influence its crystal structure?

A1: this compound is nearly planar in structure. [] This planarity, along with the intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl oxygen, contributes to the molecule's ability to form π–π stacking interactions, which stabilize its crystal structure. [] The asymmetric unit of the crystal actually contains two nearly planar independent molecules of this compound. []

Q2: Has this compound been used in the synthesis of more complex molecules?

A2: Yes, this compound served as a starting material in the synthesis of 3-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[g]chromen-2-yl)-2-naphthol. [] This synthesis involved a Grignard reaction, dehydration, and a hetero Diels–Alder dimerization. []

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